1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol

Catalog No.
S4388034
CAS No.
M.F
C23H24BrFN2O2
M. Wt
459.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2-fluorophen...

Product Name

1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol

IUPAC Name

1-(6-bromonaphthalen-2-yl)oxy-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol

Molecular Formula

C23H24BrFN2O2

Molecular Weight

459.4 g/mol

InChI

InChI=1S/C23H24BrFN2O2/c24-19-7-5-18-14-21(8-6-17(18)13-19)29-16-20(28)15-26-9-11-27(12-10-26)23-4-2-1-3-22(23)25/h1-8,13-14,20,28H,9-12,15-16H2

InChI Key

AQVITTJIMMHPSF-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O)C4=CC=CC=C4F

Canonical SMILES

C1CN(CCN1CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O)C4=CC=CC=C4F

The exact mass of the compound 1-[(6-bromo-2-naphthyl)oxy]-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol is 458.10052 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol is a complex organic compound characterized by its unique structure, which includes a bromonaphthalene moiety and a piperazine ring. The molecular formula of this compound is C19H22BrFN2O2, and it has a molecular weight of approximately 397.3 g/mol. The compound features a propanol group, which contributes to its potential biological activity and solubility properties.

  • The bromo-substituent might raise concerns about potential halogenation reactions.
  • The piperazine ring could have basic properties, requiring appropriate handling procedures.

The chemical reactivity of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol can be influenced by the presence of functional groups such as the bromine atom and the hydroxyl group. Typical reactions may include:

  • Nucleophilic substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydroxyl group reactivity: The hydroxyl group can participate in esterification reactions or serve as a site for further functionalization.

These reactions facilitate the synthesis of derivatives that may exhibit enhanced biological activities or altered physicochemical properties.

Synthesis of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol typically involves multi-step organic synthesis techniques. A general approach may include:

  • Formation of the bromonaphthalene intermediate: This could involve bromination of naphthalene derivatives.
  • Synthesis of piperazine derivative: This step may include the reaction of 4-(2-fluorophenyl) with piperazine.
  • Coupling reaction: The final step would involve coupling the bromonaphthalene with the piperazine derivative through etherification or similar methods.

Each step requires careful control of reaction conditions to maximize yield and purity.

The potential applications of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol extend into various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new antidepressants or antipsychotics.
  • Chemical probes: Its unique structure allows it to be used in biochemical assays to study receptor interactions.

Further investigation into its properties could reveal additional applications in medicinal chemistry and drug development.

Interaction studies involving 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol are crucial for understanding its pharmacological profile. Key areas of interest include:

  • Receptor binding studies: Evaluating how effectively this compound binds to various neurotransmitter receptors (e.g., serotonin or dopamine receptors).
  • Metabolic studies: Understanding how this compound is metabolized in biological systems can provide insights into its efficacy and safety profile.

These studies are essential for assessing the therapeutic potential and side effects associated with this compound.

Several compounds share structural similarities with 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol. A comparison highlights its uniqueness:

Compound NameStructure FeaturesBiological ActivityNotable Differences
1-(6-Bromonaphthalen-2-yloxy)-propanoneContains bromonaphthalene and ketoneModerate receptor activityLacks piperazine moiety
4-(2-Fluorophenyl)piperazineSimple piperazine with fluorophenylAntidepressant activityNo naphthalene component
1-(Naphthalenesulfonamido)-propanolNaphthalene derivative with sulfonamideAnticancer propertiesDifferent functional groups

The presence of both the bromonaphthalene and piperazine structures in 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2-fluorophenyl)piperazin-1-yloxy] distinguishes it from other compounds, potentially enhancing its biological activity and therapeutic applications. Further research into these similarities can elucidate pathways for drug development based on this unique structure.

XLogP3

4.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

458.10052 g/mol

Monoisotopic Mass

458.10052 g/mol

Heavy Atom Count

29

Dates

Last modified: 04-15-2024

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